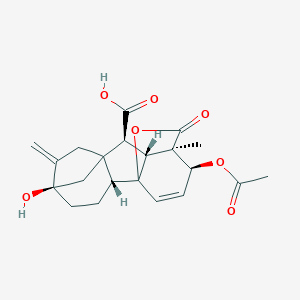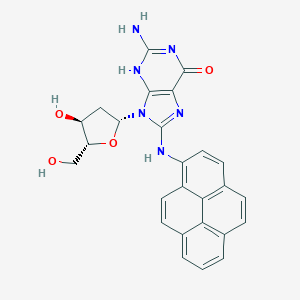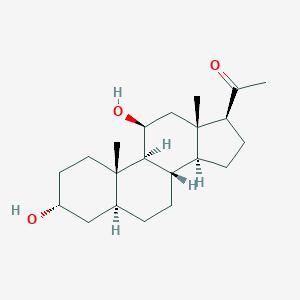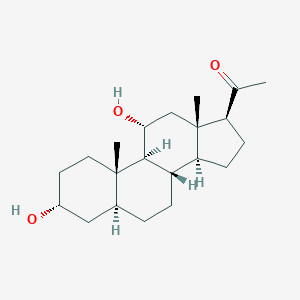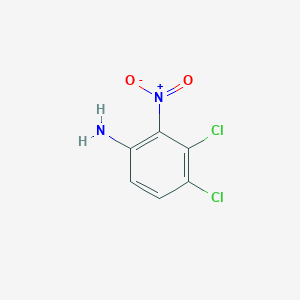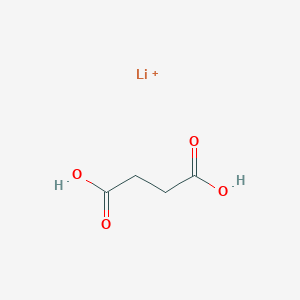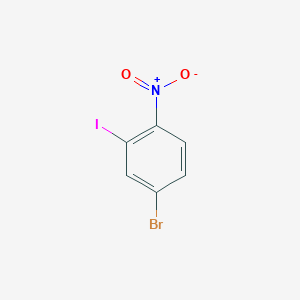
4-Bromo-2-iodo-1-nitrobenzene
Descripción general
Descripción
4-Bromo-2-iodo-1-nitrobenzene is an organic compound with the molecular formula C6H3BrINO2 It is a derivative of nitrobenzene, characterized by the presence of bromine, iodine, and nitro functional groups on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-1-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-1-nitrobenzene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-iodo-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the electron-withdrawing effects of the nitro group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Cross-Coupling Reactions: The bromine and iodine atoms make it suitable for palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating mixtures under acidic conditions.
Reduction: Reducing agents such as tin(II) chloride, iron, or catalytic hydrogenation.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Reduction: 4-Bromo-2-iodoaniline.
Cross-Coupling: Various biaryl compounds depending on the coupling partner used.
Aplicaciones Científicas De Investigación
4-Bromo-2-iodo-1-nitrobenzene is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the synthesis of biologically active compounds with therapeutic properties.
Industry: Used in the production of dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-iodo-1-nitrobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the nitro group. This activation facilitates electrophilic aromatic substitution reactions. In reduction reactions, the nitro group is converted to an amine, altering the electronic properties of the molecule and enabling further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-nitrobenzene: Lacks the iodine substituent, making it less versatile in cross-coupling reactions.
2-Iodo-1-nitrobenzene: Lacks the bromine substituent, affecting its reactivity and applications.
4-Iodo-2-nitroaniline: Contains an amine group instead of a nitro group, leading to different chemical behavior
Uniqueness
4-Bromo-2-iodo-1-nitrobenzene is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
4-bromo-2-iodo-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDMDPDGACOPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507343 | |
| Record name | 4-Bromo-2-iodo-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343864-78-8 | |
| Record name | 4-Bromo-2-iodo-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)
